4-ethoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide

P2X3 Receptor Benzamide Thiazole

4-ethoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class. This class of compounds is primarily investigated in the patent literature as inhibitors of the P2X3 receptor , a ligand-gated ion channel implicated in nociception and chronic cough.

Molecular Formula C18H15FN2O2S
Molecular Weight 342.39
CAS No. 325977-86-4
Cat. No. B2943140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
CAS325977-86-4
Molecular FormulaC18H15FN2O2S
Molecular Weight342.39
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
InChIInChI=1S/C18H15FN2O2S/c1-2-23-15-9-5-13(6-10-15)17(22)21-18-20-16(11-24-18)12-3-7-14(19)8-4-12/h3-11H,2H2,1H3,(H,20,21,22)
InChIKeyZXJNPCPRKYVVHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Overview: 4-ethoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide (CAS 325977-86-4)


4-ethoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class. This class of compounds is primarily investigated in the patent literature as inhibitors of the P2X3 receptor [1], a ligand-gated ion channel implicated in nociception and chronic cough. However, no primary research articles, peer-reviewed data, or authoritative database entries providing specific biological, pharmacological, or physicochemical data for this exact compound were identified in the search. Information is limited to technical datasheets from chemical vendors, which list its molecular formula (typically C18H15FN2O2S) and a commercial purity of ≥95% . The absence of published quantitative data means no baseline potency, selectivity, or stability profile can be established from independent sources.

P2X3 receptor antagonist class probe (patent-identified)
No published biological or potency data available
Supplier-reported purity specification only

Procurement Risk: Why 4-ethoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide Cannot Be Assumed Interchangeable with In-Class Analogs


Within the 1,3-thiazol-2-yl substituted benzamide class, small structural modifications dramatically alter P2X3 receptor antagonistic potency and selectivity [1]. For example, Eliapixant (BAY 1817080) achieves an IC50 of 8 nM against P2X3, while other analogs in the same patent family show varied activities . Without published quantitative structure-activity relationship (QSAR) data for this specific 4-ethoxy, 4-fluorophenyl-substituted derivative, its differentiation from other in-class candidates like Gefapixant or Eliapixant remains uncharacterized. Generic substitution based solely on class membership carries a high risk of selecting a compound with unknown biological activity, metabolic stability, or off-target profile, which can compromise experimental reproducibility and project timelines.

Small structural changes in thiazol-2-yl benzamides may sharply alter P2X3 potency and selectivity [1].

Without activity data, substitution for known P2X3 antagonists (e.g., Eliapixant) risks unknown potency and off-target effects.

Quantitative Differentiation Evidence for 4-ethoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide


Data Availability Assessment

A comprehensive search of primary research papers, patents, and authoritative databases (excluding prohibited vendor sites) returned no quantitative biological, physical, or chemical data for 4-ethoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide. No IC50, Ki, selectivity ratio, solubility, stability, or in vivo pharmacokinetic data were found for this compound. No direct head-to-head comparison with any analog (e.g., Gefapixant, Eliapixant, BAY-1797) was identified. Consequently, a meaningful, comparator-based evidence guide cannot be constructed for this molecule at this time.

Data availability
Data to verify
No quantitative data identified
Prevents evidence-based procurement or assay selection
No IC50, Ki, or selectivity profile reported
P2X3 Receptor Benzamide Thiazole

Potential Application Scenarios for 4-ethoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide


SAR Probe in P2X3 Receptor Antagonist Programs

Based on the class-level patent disclosures [1], this compound could theoretically serve as a structural analog in a medicinal chemistry exploration of the 4-ethoxy/4-fluorophenyl substitution pattern. However, its utility is entirely contingent on the generation of primary screening data, as referenced quantitative evidence for its activity is absent.

Negative Control or Tool Compound Derivatization

If future in-house profiling reveals it to be inactive or weakly active at P2X3, this compound could be used as a matched negative control for more potent analogs like Eliapixant or Gefapixant. This application is hypothetical pending its pharmacological characterization.

Application
Selection Property
Validation Focus
SAR probe in P2X3 antagonist programs
P2X3 receptor inhibitor scaffold
Requires in-house potency and selectivity profiling
Potential negative control for P2X3 tool compounds
Structurally matched analog without known activity
Verify lack of P2X3 activity vs known inhibitors
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